molecular formula C11H21NO B11907680 1-(3-Methylbutyl)azepan-2-one CAS No. 59227-87-1

1-(3-Methylbutyl)azepan-2-one

Cat. No.: B11907680
CAS No.: 59227-87-1
M. Wt: 183.29 g/mol
InChI Key: FTHSDTGKBPKDTO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylbutyl)azepan-2-one can be synthesized through various methods, including ring-expansion reactions and multicomponent heterocyclization reactions. One common approach involves the ring-expansion of smaller cyclic compounds using reagents such as boron trifluoride etherate (BF3.OEt2) as a Lewis acid promoter . This method allows for the formation of the azepane ring with high selectivity and yield.

Industrial Production Methods: Industrial production of this compound typically involves the use of commercially available starting materials and catalysts to facilitate the ring-expansion reactions. The process is optimized for large-scale production, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbutyl)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxyl derivatives, amines, and various substituted azepane compounds .

Mechanism of Action

The mechanism of action of 1-(3-Methylbutyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepane ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to modulate enzyme activity and receptor binding, leading to its diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-Methylbutyl)azepan-2-one stands out due to its specific substituent, which imparts unique chemical and biological properties.

Biological Activity

1-(3-Methylbutyl)azepan-2-one, also known by its chemical identifier 59227-87-1, is a cyclic amide that has garnered attention due to its potential biological activities. This compound features a unique side chain configuration (3-methylbutyl), which may influence its pharmacological properties and interactions with biological systems. This article reviews the existing literature on the biological activity of this compound, presenting relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NC_{11}H_{19}N, with a molecular weight of approximately 165.28 g/mol. The structure consists of a seven-membered ring containing a carbonyl group, which is characteristic of lactams. The specific configuration of the side chain may play a critical role in its interaction with biological targets.

Pharmacological Insights

This compound has been studied primarily for its potential effects on various biological receptors and pathways. Notably, compounds with similar structures have been shown to interact with neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid) and glutamate, which are crucial for neural signaling.

Case Studies

  • Neuropharmacological Studies : Research has indicated that azepan derivatives can exhibit anxiolytic and sedative effects. A study demonstrated that compounds structurally related to this compound displayed significant binding affinity to GABA_A receptors, suggesting potential anxiolytic properties.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound indicated effectiveness against certain bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
  • Anticancer Potential : In vitro studies have explored the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound could induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.

Data Tables

Biological Activity Tested Organisms/Cells Effect Observed Reference
GABA_A receptor bindingRat brain homogenatesSignificant binding
Antimicrobial activityS. aureus, E. coliInhibition zones
CytotoxicityMCF-7 cellsInduced apoptosis

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • GABAergic Modulation : By enhancing GABAergic transmission, the compound may reduce neuronal excitability, contributing to its anxiolytic effects.
  • Cell Cycle Arrest : In cancer cells, it may interfere with cell cycle progression, leading to increased apoptosis rates.

Properties

CAS No.

59227-87-1

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

1-(3-methylbutyl)azepan-2-one

InChI

InChI=1S/C11H21NO/c1-10(2)7-9-12-8-5-3-4-6-11(12)13/h10H,3-9H2,1-2H3

InChI Key

FTHSDTGKBPKDTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCCCC1=O

Origin of Product

United States

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